(R)-Methyl 2-formamido-3-(1H-indol-3-yl)propanoate
Overview
Description
®-Methyl 2-formamido-3-(1H-indol-3-yl)propanoate is a chiral compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-formamido-3-(1H-indol-3-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indole core, which can be derived from commercially available starting materials such as indole-3-acetic acid.
Formylation: The indole core undergoes formylation to introduce the formamido group. This can be achieved using formic acid or formic anhydride under acidic conditions.
Esterification: The formylated indole is then esterified with methanol in the presence of a suitable catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer. This can be done using chiral chromatography or by employing chiral auxiliaries during the synthesis.
Industrial Production Methods
In an industrial setting, the production of ®-Methyl 2-formamido-3-(1H-indol-3-yl)propanoate may involve large-scale batch or continuous flow processes. The use of automated systems and high-throughput screening can optimize reaction conditions and improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-Methyl 2-formamido-3-(1H-indol-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the formamido group to an amino group using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Oxo derivatives of the indole ring.
Reduction: Amino derivatives of the compound.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
®-Methyl 2-formamido-3-(1H-indol-3-yl)propanoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including anti-inflammatory and anticancer agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in studies related to enzyme inhibition and receptor binding due to its structural similarity to natural indole derivatives.
Industrial Applications: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of ®-Methyl 2-formamido-3-(1H-indol-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The formamido group can form hydrogen bonds with active sites, while the indole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.
Tryptophan: An essential amino acid with an indole ring.
Serotonin: A neurotransmitter derived from tryptophan.
Uniqueness
®-Methyl 2-formamido-3-(1H-indol-3-yl)propanoate is unique due to its chiral nature and the presence of both formamido and ester functional groups. These features make it a versatile intermediate for the synthesis of various biologically active compounds.
Properties
IUPAC Name |
methyl (2R)-2-formamido-3-(1H-indol-3-yl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-18-13(17)12(15-8-16)6-9-7-14-11-5-3-2-4-10(9)11/h2-5,7-8,12,14H,6H2,1H3,(H,15,16)/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIQNHLOACCWMB-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.